6-Chloro-1-indanone
Overview
Description
Synthesis Analysis
6-Chloro-1-indanone can be synthesized from 4-chlorobenzyl chloride and diethyl malonate through a series of reactions including condensation, alkaline hydrolysis, decarboxylation, acyl chlorination, and Friedel-Crafts acylation. This process yields 6-chloro-1-indanone with a purity of 99% and a total yield of 62% (Luo Xu-qiang, 2010).
Molecular Structure Analysis
The molecular structure of 6-chloro-1-indanone and its derivatives is characterized by intermolecular forces such as C–H⋯O, C–H⋯π, C=O⋯Cl, and π⋯π types, which are present in the stable triclinic crystal structure. These intermolecular forces influence the molecular conformation and properties (T. P. Ruiz et al., 2006).
Chemical Reactions and Properties
6-Chloro-1-indanone participates in a variety of chemical reactions, including electrocatalytic three-component annulation-halosulfonylation of 1,6-enynes. This reaction is notable for its environmental friendliness, proceeding in a simple undivided cell without the need for transition metal catalysts or chemical oxidants. The process highlights the compound's versatility in synthetic chemistry, offering a green pathway to fabricate important bioactive scaffolds (Tianxiang Zhang et al., 2020).
Physical Properties Analysis
The physical properties of 6-chloro-1-indanone derivatives are significantly influenced by the presence of chlorine atoms and other substituents. These modifications can affect the compound's solubility, melting point, and stability. The detailed analysis of these properties is essential for understanding the compound's behavior in different chemical environments and for its application in synthesis and material science (V. A. Adole et al., 2020).
Chemical Properties Analysis
The chemical properties of 6-chloro-1-indanone are characterized by its reactivity towards various chemical reagents and conditions. The presence of the chloro group in the molecule can influence its electrophilic and nucleophilic properties, making it a versatile intermediate in organic synthesis. Studies have shown that modifications in the chloro substituent can lead to significant changes in the compound's radical scavenging activity, demonstrating its potential in the development of antioxidant agents (K. Inami et al., 2012).
Scientific Research Applications
-
Synthesis of Biologically Active 1-Indanones
- Field : Organic Chemistry, Medicinal Chemistry .
- Application : 1-Indanone derivatives, including 6-Chloro-1-indanone, have a broad range of biological activity. They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. Moreover, they can be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .
- Method : The synthesis of 1-indanones involves various starting materials, including carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc. The commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .
- Results : Extensive studies on the bioactivity of 1-indanone derivatives have opened up new possibilities for their applications as antiviral and antibacterial agents .
-
Rapid Photochemical Synthesis
- Field : Organic Chemistry .
- Application : A novel method for rapid photochemical synthesis of substituted indanone, including 6-Chloro-1-indanone, based on an intra-molecular hydrogen transfer and enolization under irradiation with UV light .
- Method : The synthesis is performed under irradiation with UV light, which triggers an intra-molecular hydrogen transfer and enolization .
- Results : This method is characterized by mild reactive conditions, quickness, simplification, and high efficiency. The separation and purification of the photolyzed product are easy .
Safety And Hazards
properties
IUPAC Name |
6-chloro-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSGJDOJSQHQIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408317 | |
Record name | 6-Chloro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-indanone | |
CAS RN |
14548-38-0 | |
Record name | 6-Chloro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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